molecular formula C11H17N2O4PS B14452599 Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester CAS No. 73972-84-6

Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester

Cat. No.: B14452599
CAS No.: 73972-84-6
M. Wt: 304.30 g/mol
InChI Key: ZQLKJLVEZLMUGQ-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphorothioate group and a dimethylureido phenyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate phenyl esters. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process. The reaction is usually carried out under controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include phosphorothioate oxides, phosphine derivatives, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorothioate compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness against various pests.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester involves its interaction with specific molecular targets. The phosphorothioate group can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the ester moiety can interact with cellular membranes, affecting their permeability and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester: Known for its use as an insecticide.

    Phosphorothioic acid, O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] ester: Used in agricultural applications.

Uniqueness

Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phosphorothioate group and a dimethylureido phenyl ester moiety makes it versatile for various applications, setting it apart from other similar compounds.

Properties

CAS No.

73972-84-6

Molecular Formula

C11H17N2O4PS

Molecular Weight

304.30 g/mol

IUPAC Name

3-(2-dimethoxyphosphinothioyloxyphenyl)-1,1-dimethylurea

InChI

InChI=1S/C11H17N2O4PS/c1-13(2)11(14)12-9-7-5-6-8-10(9)17-18(19,15-3)16-4/h5-8H,1-4H3,(H,12,14)

InChI Key

ZQLKJLVEZLMUGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=CC=C1OP(=S)(OC)OC

Origin of Product

United States

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